tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate
CAS No.:
Cat. No.: VC17766995
Molecular Formula: C18H27NO5
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27NO5 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | tert-butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-10-9-12(14(20)11-19)13-7-6-8-15(22-4)16(13)23-5/h6-8,12,14,20H,9-11H2,1-5H3 |
| Standard InChI Key | LQHGZUYLRKPFCP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=C(C(=CC=C2)OC)OC |
Introduction
tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their biological activities. Its molecular structure and properties make it a candidate for further research in drug development.
Chemical Identification
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate |
| Molecular Formula | CHNO |
| Molecular Weight | 337.4 g/mol |
| PubChem CID | 122199070 |
| SMILES Notation | CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=C(C(=CC=C2)OC)OC |
| InChI Key | LQHGZUYLRKPFCP-UHFFFAOYSA-N |
Structural Features
The compound consists of:
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A piperidine ring substituted at the 4th position with a phenyl group containing two methoxy groups (at positions 2 and 3).
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A hydroxyl group at the 3rd position of the piperidine ring.
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A tert-butyl carbamate functional group attached to the nitrogen atom of the piperidine ring.
These structural features contribute to its physicochemical properties and potential biological activity.
Synthesis
The synthesis of tert-butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate typically involves:
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Functionalization of a piperidine precursor.
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Introduction of the dimethoxyphenyl group via substitution reactions.
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Protection of the amine group with a tert-butyl carbamate group.
Details on reaction conditions (e.g., solvents, catalysts, and temperatures) depend on specific protocols used in laboratories.
Biological Relevance
Piperidine derivatives are known for their pharmacological significance, including:
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Acting as intermediates in drug synthesis.
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Potential roles as enzyme inhibitors or receptor modulators.
While specific biological activities of this compound are not yet fully elucidated, its structure suggests potential utility in medicinal chemistry.
Applications
This compound may serve as:
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A building block for synthesizing more complex molecules.
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A lead compound for developing drugs targeting neurological or metabolic pathways.
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A probe in biochemical studies to explore interactions with enzymes or receptors.
Research Outlook
Further studies are required to:
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Characterize its pharmacokinetics and pharmacodynamics.
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Evaluate its toxicity profile.
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Investigate its efficacy in biological assays.
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